Cas no 2229503-56-2 (4-(3-fluoro-4-methylphenyl)oxane-2,6-dione)
4-(3-fluoro-4-methylphenyl)oxane-2,6-dione Chemical and Physical Properties
Names and Identifiers
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- 4-(3-fluoro-4-methylphenyl)oxane-2,6-dione
- EN300-1797742
- 2229503-56-2
-
- Inchi: 1S/C12H11FO3/c1-7-2-3-8(4-10(7)13)9-5-11(14)16-12(15)6-9/h2-4,9H,5-6H2,1H3
- InChI Key: SJCFHBXWSRRCNO-UHFFFAOYSA-N
- SMILES: FC1=C(C)C=CC(=C1)C1CC(=O)OC(C1)=O
Computed Properties
- Exact Mass: 222.06922237g/mol
- Monoisotopic Mass: 222.06922237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 43.4Ų
4-(3-fluoro-4-methylphenyl)oxane-2,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1797742-0.05g |
4-(3-fluoro-4-methylphenyl)oxane-2,6-dione |
2229503-56-2 | 0.05g |
$912.0 | 2023-09-19 | ||
| Enamine | EN300-1797742-0.1g |
4-(3-fluoro-4-methylphenyl)oxane-2,6-dione |
2229503-56-2 | 0.1g |
$956.0 | 2023-09-19 | ||
| Enamine | EN300-1797742-0.25g |
4-(3-fluoro-4-methylphenyl)oxane-2,6-dione |
2229503-56-2 | 0.25g |
$999.0 | 2023-09-19 | ||
| Enamine | EN300-1797742-0.5g |
4-(3-fluoro-4-methylphenyl)oxane-2,6-dione |
2229503-56-2 | 0.5g |
$1043.0 | 2023-09-19 | ||
| Enamine | EN300-1797742-1.0g |
4-(3-fluoro-4-methylphenyl)oxane-2,6-dione |
2229503-56-2 | 1g |
$1086.0 | 2023-06-02 | ||
| Enamine | EN300-1797742-2.5g |
4-(3-fluoro-4-methylphenyl)oxane-2,6-dione |
2229503-56-2 | 2.5g |
$2127.0 | 2023-09-19 | ||
| Enamine | EN300-1797742-5.0g |
4-(3-fluoro-4-methylphenyl)oxane-2,6-dione |
2229503-56-2 | 5g |
$3147.0 | 2023-06-02 | ||
| Enamine | EN300-1797742-10.0g |
4-(3-fluoro-4-methylphenyl)oxane-2,6-dione |
2229503-56-2 | 10g |
$4667.0 | 2023-06-02 | ||
| Enamine | EN300-1797742-1g |
4-(3-fluoro-4-methylphenyl)oxane-2,6-dione |
2229503-56-2 | 1g |
$1086.0 | 2023-09-19 | ||
| Enamine | EN300-1797742-5g |
4-(3-fluoro-4-methylphenyl)oxane-2,6-dione |
2229503-56-2 | 5g |
$3147.0 | 2023-09-19 |
4-(3-fluoro-4-methylphenyl)oxane-2,6-dione Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 4-(3-fluoro-4-methylphenyl)oxane-2,6-dione
Research Brief on 4-(3-fluoro-4-methylphenyl)oxane-2,6-dione (CAS: 2229503-56-2): Recent Advances and Applications
4-(3-fluoro-4-methylphenyl)oxane-2,6-dione (CAS: 2229503-56-2) is a fluorinated heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. Recent studies highlight its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents.
The compound's unique structural features, including the oxane-2,6-dione core and the fluorine-substituted aromatic ring, contribute to its reactivity and biological activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(3-fluoro-4-methylphenyl)oxane-2,6-dione exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. This suggests its potential as a scaffold for designing next-generation nonsteroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced side effects.
In addition to its anti-inflammatory properties, recent preclinical studies have explored the anticancer potential of this compound. Research conducted by a team at the University of Cambridge in 2024 revealed that certain analogs of 4-(3-fluoro-4-methylphenyl)oxane-2,6-dione can induce apoptosis in cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. These findings were particularly notable in triple-negative breast cancer models, where the compounds showed promising activity against resistant cell lines.
The synthetic routes to 4-(3-fluoro-4-methylphenyl)oxane-2,6-dione have also been optimized in recent years. A 2023 publication in Organic Process Research & Development described a novel, scalable synthesis method that improves yield and purity while reducing environmental impact through greener solvent systems. This advancement is particularly important for potential industrial-scale production of pharmaceutical intermediates based on this compound.
Pharmacokinetic studies of 4-(3-fluoro-4-methylphenyl)oxane-2,6-dione derivatives have provided valuable insights into their drug-like properties. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates that these compounds generally exhibit good oral bioavailability and metabolic stability, though some derivatives may require structural modifications to optimize their pharmacokinetic profiles for clinical development.
Looking forward, researchers are exploring the potential of 4-(3-fluoro-4-methylphenyl)oxane-2,6-dione in other therapeutic areas, including neurodegenerative diseases and metabolic disorders. The compound's ability to cross the blood-brain barrier, as demonstrated in recent rodent studies, makes it particularly interesting for central nervous system applications. Furthermore, computational chemistry approaches are being employed to design and screen new derivatives with enhanced potency and selectivity.
In conclusion, 4-(3-fluoro-4-methylphenyl)oxane-2,6-dione represents a versatile scaffold with significant potential in drug discovery. The recent advances in its synthesis, biological evaluation, and mechanistic understanding position this compound as a promising candidate for the development of novel therapeutic agents. Continued research efforts are expected to further elucidate its full pharmacological potential and translate these findings into clinical applications.
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